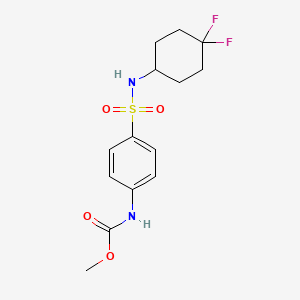

methyl (4-(N-(4,4-difluorocyclohexyl)sulfamoyl)phenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (4-(N-(4,4-difluorocyclohexyl)sulfamoyl)phenyl)carbamate is a chemical compound with the CAS No. 2034225-95-9 . It has a molecular formula of C14H18F2N2O4S .

Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexyl ring with two fluorine atoms attached (4,4-difluorocyclohexyl), a sulfamoyl group attached to a phenyl ring, and a carbamate group .Physical And Chemical Properties Analysis

The average mass of this compound is 353.425 Da, and the monoisotopic mass is 353.147247 Da .Scientific Research Applications

Synthesis and Reactivity Studies

This compound has been used in studies related to the synthesis and reactivity of various chemical compounds . For instance, it has been involved in the synthesis of 4-fluoro-4-methyl-4H-pyrazoles . The compound showed lower Diels–Alder reactivity compared to 4,4-difluorocyclohexyl derivatives but demonstrated higher stability in the presence of biological nucleophiles .

Green Chemistry Applications

The compound has been synthesized using eco-friendly, simple, and green methods . This approach aligns with the principles of green chemistry, which aim to reduce the environmental impact of chemical processes .

Inhibitor of SARS-CoV-2 Proteases

The compound has been synthesized as a potential inhibitor of SARS-CoV-2 proteases . This suggests that it could be a candidate for the development of new drugs for COVID-19 .

Drug Development

The compound has been subjected to in silico analysis, including Lipinski’s rule and ADMET prediction, in addition to pharmacophore modeling and molecular docking . These analyses are crucial steps in the drug development process .

Molecular Structure Studies

The compound has been used in studies related to the understanding of molecular structures . Conformational analysis plays a key role in understanding the structure of molecules .

Mechanism of Action

Target of Action

The primary target of methyl N-[4-[(4,4-difluorocyclohexyl)sulfamoyl]phenyl]carbamate is cytosolic phospholipase A2α (cPLA2α) . This enzyme plays a crucial role in the arachidonic acid cascade, a biochemical pathway that leads to the formation of oxidized arachidonic acid products such as prostaglandins and leukotrienes .

Mode of Action

The compound interacts with cPLA2α, inhibiting its activity . This interaction prevents the enzyme from releasing the common precursor arachidonic acid from phospholipids

Biochemical Pathways

By inhibiting cPLA2α, the compound affects the arachidonic acid cascade . This cascade leads to the formation of prostaglandins and leukotrienes, which are involved in various physiological effects . When this pathway is excessively stimulated by inflammatory cytokines, high concentrations of these compounds, known as eicosanoids, are involved in the pathogenesis of inflammatory diseases .

Result of Action

The inhibition of cPLA2α by the compound can potentially reduce the production of prostaglandins and leukotrienes . This could alleviate the symptoms of inflammatory diseases, as these compounds are involved in the pathogenesis of such conditions .

properties

IUPAC Name |

methyl N-[4-[(4,4-difluorocyclohexyl)sulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F2N2O4S/c1-22-13(19)17-10-2-4-12(5-3-10)23(20,21)18-11-6-8-14(15,16)9-7-11/h2-5,11,18H,6-9H2,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEITHWTGZUELL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCC(CC2)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F2N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (4-(N-(4,4-difluorocyclohexyl)sulfamoyl)phenyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide](/img/structure/B2408508.png)

![N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2408509.png)

![7-Methyl-4-naphthalen-2-yloxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2408512.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2408516.png)

![6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2408517.png)

![4-methyl-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2408519.png)